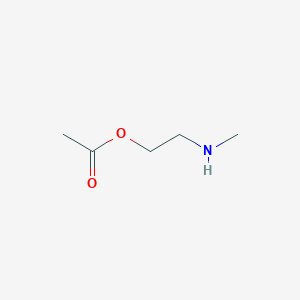

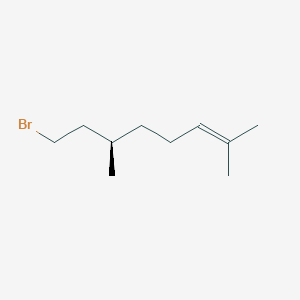

![molecular formula C25H50N2O3 B1640544 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexylurea CAS No. 486991-52-0](/img/structure/B1640544.png)

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexylurea

Übersicht

Beschreibung

Molecular Structure Analysis

The compound has a (E,2S,3R) stereochemistry, indicating the presence of chiral centers and a double bond. The ‘E’ denotes the configuration of the double bond, while ‘2S’ and ‘3R’ denote the configuration of the chiral centers .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a urea derivative with a long-chain fatty acid, this compound is likely to be solid at room temperature and relatively non-polar .Wissenschaftliche Forschungsanwendungen

C6 Urea Ceramide: A Comprehensive Analysis of Scientific Research Applications

Dermatology: C6 Urea Ceramide is widely used in dermatology due to its emollient and moisturizing properties. It is effective in treating various skin conditions that present with scaly and dry skin, such as atopic dermatitis, ichthyosis, seborrheic dermatitis, and psoriasis. Clinical trials have shown significant improvement in these conditions with the use of urea-containing formulations . Additionally, ceramides play a crucial role in forming a competent epidermal permeability barrier, essential for skin health .

Oncology: In cancer research, ceramides have been identified as potential agents to reinforce cancer treatment. They can sensitize cancers to chemotherapy and are being investigated as nanoparticles and diagnostic biomarkers . Specifically, short-chain C6-ceramide has shown promise in reducing human breast cancer cell viability and tumor growth when packaged into nanoliposomes . Moreover, C6 Ceramide induces cell death in certain cancer cell lines, highlighting its potential as a novel therapeutic agent .

Neurology: C6 Urea Ceramide also has applications in neurology. It has been linked to the β-cleavage of amyloid precursor protein (APP) and the regulation of BACE1 molecular stability, which are critical processes in Alzheimer’s disease (AD) pathogenesis. The action of ceramide on BACE1 might be a significant pathway through which Aβ generation increases, leading to the formation of Aβ plaques during AD . Furthermore, differences in ceramide synthesis and composition between neurons and glia have been connected to inflammation, ER stress, and apoptosis .

Wirkmechanismus

Target of Action

The primary target of C6 Urea Ceramide is the human neutral ceramidase (nCDase), an enzyme that plays a critical role in colon cancer . This enzyme is involved in the metabolism of ceramides, bioactive sphingolipids that play pivotal roles in regulating cellular metabolism .

Mode of Action

C6 Urea Ceramide interacts with its target, nCDase, by inhibiting its activity . This inhibition prevents the breakdown of ceramides, leading to an accumulation of these bioactive sphingolipids within the cell . The accumulation of ceramides modifies intracellular signaling pathways, slowing anabolism and ensuring that catabolism ensues .

Biochemical Pathways

C6 Urea Ceramide affects the sphingolipid metabolism pathway. It inhibits the activity of nCDase, preventing the hydrolysis of ceramides . This leads to an accumulation of ceramides within the cell, which can modify various intracellular signaling pathways . For instance, ceramides have been shown to inhibit Akt action by promoting Akt dephosphorylation via protein phosphatase 2A and preventing Akt translocation via PKCζ .

Pharmacokinetics

It is known that c6 urea ceramide is a cell-permeable ceramide analog . This suggests that it can readily cross cell membranes, potentially enhancing its bioavailability.

Result of Action

The accumulation of ceramides due to the action of C6 Urea Ceramide has several molecular and cellular effects. It has been shown to induce apoptosis and autophagic flux . Furthermore, it has been found to inhibit cell growth by regulating the cell cycle . In cancer cells, C6 Urea Ceramide has been shown to inhibit cell proliferation, migration, and angiogenesis .

Action Environment

The action of C6 Urea Ceramide can be influenced by various environmental factors. For instance, all stress stimuli such as inflammatory mediators, heat, UV radiation, hypoxia, chemotherapeutics, and oxidative stress can increase ceramide production as part of an evolutionarily conserved cellular response . This suggests that the efficacy and stability of C6 Urea Ceramide could be influenced by these environmental stressors.

Eigenschaften

IUPAC Name |

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADELGCYXNHNP-VYQUXUJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

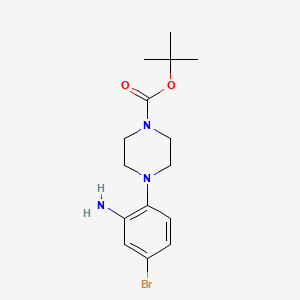

![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)

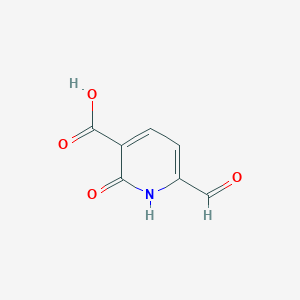

![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)

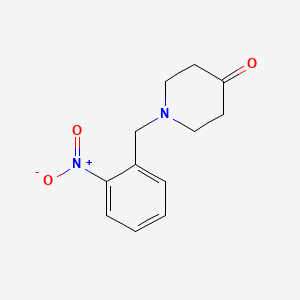

![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)